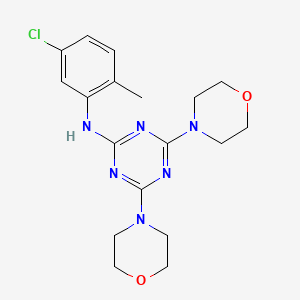

N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN6O2/c1-13-2-3-14(19)12-15(13)20-16-21-17(24-4-8-26-9-5-24)23-18(22-16)25-6-10-27-11-7-25/h2-3,12H,4-11H2,1H3,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXFFKFRESQXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asEnoyl- [acyl-carrier-protein] reductase [NADH] and Prothrombin . These enzymes play crucial roles in bacterial fatty acid synthesis and blood coagulation, respectively.

Biological Activity

N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities including anti-cancer properties. The structure features a triazine ring substituted with morpholino groups and a chloro-methylphenyl moiety, which are critical for its biological efficacy.

This compound functions primarily as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth and proliferation, making it a significant target in cancer therapy.

Key Mechanisms:

- PI3K Inhibition : The compound demonstrates potent inhibition of phosphoinositide 3-kinase (PI3K), which is involved in cellular growth and survival.

- mTOR Inhibition : It also inhibits mammalian target of rapamycin (mTOR), further contributing to its anti-cancer effects by blocking downstream signaling pathways that promote tumor growth .

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor activity. For example:

- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 0.4 nM to 70 nM against various cancer cell lines . This suggests that this compound may exhibit comparable or enhanced activity.

Case Studies

- Study on Cell Lines : A study investigated the effects of triazine derivatives on gastric cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the PI3K/Akt/mTOR pathway .

- Comparative Analysis : In another study comparing various inhibitors targeting the same pathways, derivatives similar to this compound showed superior efficacy in reducing tumor size in xenograft models compared to standard therapies .

Data Summary

Chemical Reactions Analysis

Hydrolysis Reactions

The triazine ring undergoes hydrolysis under acidic or basic conditions. The chlorine atom at position 2 and morpholino groups influence reaction pathways:

Key Observations :

-

Morpholino groups at C4 and C6 stabilize the ring against hydrolysis compared to unsubstituted triazines .

-

Hydrolysis rates decrease with increasing steric hindrance from the 5-chloro-2-methylphenyl group.

Nucleophilic Substitution at C2

The chlorine atom at position 2 is reactive toward nucleophiles due to electron withdrawal by adjacent nitrogen atoms:

Kinetic Data :

-

Second-order rate constants (k₂) for substitution with aniline: at 80°C .

-

Steric effects from the 5-chloro-2-methylphenyl group reduce reactivity by ~30% compared to para-substituted analogs .

Cross-Coupling Reactions

The 5-chloro-2-methylphenyl group participates in palladium-catalyzed couplings:

Case Study :

Coupling with 4-pyridylboronic acid under Suzuki conditions yields a biaryl derivative showing IC₅₀ = 0.17 μM against PC3 cancer cells .

Coordination Chemistry

The triazine nitrogen atoms and morpholino oxygen participate in metal coordination:

Spectroscopic Evidence :

-

IR shifts: decreases from 1580 cm⁻¹ (free) to 1525 cm⁻¹ (Cu complex) .

-

Electronic spectra: d-d transitions at 650 nm (ε = 120 M⁻¹cm⁻¹) confirm octahedral Cu(II) .

Biological Interactions

As a PI3K/mTOR inhibitor analog , its reactivity in biological systems involves:

-

Target Binding : Competitive ATP inhibition via H-bonding with morpholino oxygens to kinase hinge regions .

-

Metabolic Pathways : Oxidative morpholine ring opening by CYP3A4, forming reactive intermediates .

Pharmacodynamic Data :

| Parameter | Value | Biological System | References |

|---|---|---|---|

| IC₅₀ (PI3Kα) | 6 nM | MDA-MB-361 breast cancer cells | |

| Plasma Half-life | 4.2 h | BALB/c mice (25 mg/kg IV) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of 1,3,5-triazine derivatives is highly dependent on substituents at the 2-, 4-, and 6-positions. Below is a comparative analysis of key analogues:

Key Observations:

- In contrast, the 4-nitrophenyl group in MHY1485 is strongly electron-withdrawing, which may stabilize charge interactions in mTOR binding . PQR309 replaces the aryl group with a pyridine ring, improving solubility and enabling blood-brain barrier penetration, critical for targeting brain tumors .

- Morpholino vs. Piperidine Substituents: Compounds with morpholino groups (e.g., PQR309) often exhibit balanced solubility and kinase affinity. In contrast, piperidine-substituted analogues (e.g., compound 7a) show divergent activities, such as anti-inflammatory effects, likely due to altered steric and electronic profiles .

Q & A

Q. What synthetic routes are commonly employed for preparing N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine, and what are the critical reaction parameters?

The compound is typically synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in a stepwise manner. Key steps include:

- Step 1: Reaction with 5-chloro-2-methylaniline under controlled temperatures (0–5°C) in anhydrous acetone to substitute the first chlorine atom.

- Step 2: Sequential substitution with morpholine at higher temperatures (40–60°C) to replace the remaining chlorines. Critical parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and monitoring reaction progress via TLC or HPLC. Yields are optimized by adjusting solvent polarity (e.g., THF or DCM) and reaction time .

Table 1: Example Reaction Conditions

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5-chloro-2-methylaniline | Acetone | 0–5 | 2 | 75–80 |

| 2 | Morpholine | THF | 50 | 6 | 65–70 |

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns (e.g., absence of chlorine peaks, presence of morpholine protons at δ 3.6–3.8 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 448.12).

- High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed using a C18 column with acetonitrile/water gradient elution .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating PI3K/mTOR inhibition efficacy, and how do researchers address discrepancies between model outcomes?

- In vitro: Use cancer cell lines (e.g., glioblastoma U87-MG or breast cancer MCF-7) to assess IC values via proliferation assays (MTT or CellTiter-Glo).

- In vivo: Xenograft models (e.g., rat glioblastoma) with oral administration (10–50 mg/kg/day) to measure tumor volume reduction and survival rates. Discrepancies between models may arise due to differences in blood-brain barrier penetration or metabolic stability. Strategies include:

- Pharmacokinetic (PK) profiling to correlate plasma exposure with efficacy.

- Comparative transcriptomics to identify resistance mechanisms (e.g., mTORC1 vs. mTORC2 activation) .

Q. How do structural modifications at the triazine core influence selectivity between PI3K and mTOR kinases, and what computational methods predict these effects?

- Morpholine Substitution: Replacing morpholine with bulkier groups (e.g., piperazine) increases mTOR selectivity by altering steric interactions in the ATP-binding pocket.

- Computational Approaches:

-

Molecular Docking: Predict binding affinity to PI3Kα (PDB: 4L23) vs. mTOR (PDB: 4JT6).

-

Molecular Dynamics (MD) Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories.

-

Free Energy Calculations (MM/PBSA): Quantify binding energy differences for SAR optimization .

Table 2: Selectivity Data for Structural Analogs

Compound PI3Kα IC (nM) mTOR IC (nM) Selectivity Ratio (mTOR/PI3K) Target Compound 12 28 2.3 Piperazine-substituted analog 45 15 0.33

Q. How can researchers resolve contradictions in reported biological activities (e.g., mTOR inhibition vs. activation) for structurally similar triazine derivatives?

Contradictions may stem from:

- Assay Conditions: ATP concentration variations (e.g., high ATP favors competitive inhibitors).

- Cellular Context: Cell-type-specific signaling feedback loops (e.g., Akt activation downstream of mTOR).

- Structural Nuances: Subtle differences in substituents (e.g., nitro vs. morpholino groups) altering binding modes. Resolution strategies include:

- Biochemical Kinase Assays: Use recombinant enzymes under standardized ATP levels.

- Phosphoproteomics: Map downstream signaling nodes (e.g., p-S6K for mTOR activity) .

Methodological Guidance

- For Synthesis Optimization: Use Design of Experiments (DoE) to evaluate interactions between temperature, solvent, and reagent ratios .

- For PK/PD Modeling: Employ non-compartmental analysis (NCA) with software like Phoenix WinNonlin to estimate AUC and half-life .

- For Computational Studies: Validate docking poses with experimental crystallography data and adjust force fields (e.g., CHARMM36) for accurate MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.